molecular formula C9H8Cl2O B3153627 4-(2-Chloroethyl)benzoyl chloride CAS No. 7623-03-2

4-(2-Chloroethyl)benzoyl chloride

Cat. No.: B3153627
CAS No.: 7623-03-2
M. Wt: 203.06 g/mol
InChI Key: FVZABLLXAIMRFE-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzoyl chloride can be synthesized through the reaction of 4-(2-chloroethyl)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The benzoyl chloride group can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the aromatic ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Substituted Benzoyl Chlorides: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-(2-Chloroethyl)benzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of biological processes and the development of bioconjugates for therapeutic applications.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler derivative without the 2-chloroethyl group.

    4-(2-Bromoethyl)benzoyl Chloride: Similar structure but with a bromo group instead of a chloro group.

    4-(2-Chloroethyl)benzoic Acid: The carboxylic acid precursor to 4-(2-Chloroethyl)benzoyl chloride.

Uniqueness

This compound is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

IUPAC Name

4-(2-chloroethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZABLLXAIMRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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